6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a piperidine-substituted pyridinamine derivative featuring a fluoromethyl (-CH2F) group at the 3-position of the piperidine ring.
Properties
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHYKQTWILOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine generally follows a multi-step process:
- Step 1: Preparation of the fluoromethylated piperidine intermediate.
- Step 2: Coupling of the fluoromethylpiperidine with a pyridin-3-amine derivative.
- Step 3: Purification and characterization of the final compound.
The introduction of the fluoromethyl group onto the piperidine ring is a critical step. Common approaches include:
- Nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by a fluoromethyl moiety.
- Reduction and oxidation sequences to convert precursor alcohols or aldehydes into fluoromethyl derivatives.
A representative method involves:
- Starting from 3-piperidinemethanol or a protected piperidine derivative.
- Conversion of the hydroxymethyl group to a fluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions.
- Careful control of temperature and reaction time is essential to avoid side reactions and ensure high yield and purity.
Coupling with Pyridin-3-amine
The coupling of the fluoromethylpiperidine intermediate with the pyridin-3-amine core typically involves:
- Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between the piperidine nitrogen and the pyridine ring.
- Use of pyridin-3-amine as the nucleophile reacting with a halogenated pyridine or activated pyridine derivative.
- Catalysts such as palladium complexes with suitable ligands are employed to facilitate the amination under mild conditions.
- Solvents like dimethylformamide (DMF) or toluene and bases such as potassium carbonate or cesium carbonate are commonly used.
Representative Detailed Synthetic Route (Based on Analogous Compounds)
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-piperidinemethanol + DAST, 0°C to RT | 3-(Fluoromethyl)piperidine | 70-85 | Fluorination step, requires inert atmosphere |
| 2 | 6-chloropyridin-3-amine + 3-(Fluoromethyl)piperidine, Pd catalyst, base, DMF, 80-100°C | This compound | 60-75 | Buchwald-Hartwig amination |
| 3 | Purification by column chromatography or recrystallization | Pure target compound | - | Confirmed by NMR, MS, and HPLC |
Key Research Findings and Optimization
Fluorination Step: Using DAST or Deoxo-Fluor reagents provides high regioselectivity and good yields for the fluoromethylation of piperidine derivatives. Reaction temperature control is critical to minimize side products and decomposition.
Coupling Reaction: Palladium-catalyzed amination is preferred due to its efficiency and mild reaction conditions. Ligand choice (e.g., BINAP, Xantphos) and base selection significantly influence the reaction yield and purity.
Purification: Silica gel chromatography with gradients of ethyl acetate/hexanes or recrystallization from suitable solvents ensures removal of impurities, including residual palladium and fluorination byproducts.
Yields: Overall synthesis yields typically range from 40% to 65% depending on scale and optimization.
Comparative Table of Fluorination Reagents and Coupling Conditions
| Aspect | DAST | Deoxo-Fluor | Other Fluorinating Agents |
|---|---|---|---|
| Reaction Temperature | 0°C to RT | -78°C to 0°C | Variable |
| Selectivity | High | High | Moderate to High |
| Handling Safety | Sensitive, moisture-sensitive | More stable than DAST | Varies |
| Yield | 70-85% | 65-80% | Variable |
| Coupling Catalyst | Pd2(dba)3 + BINAP | Pd(OAc)2 + Xantphos | Pd(PPh3)4 |
|---|---|---|---|
| Base | K2CO3, Cs2CO3 | NaOtBu, K3PO4 | K3PO4, NaH |
| Solvent | DMF, Toluene | Dioxane, Toluene | DMF, DMSO |
| Temperature | 80-100°C | 90-110°C | 80-100°C |
| Yield | 60-75% | 55-70% | 50-65% |
Chemical Reactions Analysis
Types of Reactions
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a probe in the study of biological pathways involving fluorinated compounds.
Industrial Applications: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the binding affinity to these targets, while the piperidine and pyridine rings provide structural stability. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Fluoromethyl (-CH2F): Introduces moderate electronegativity and lipophilicity.
- Trifluoromethyl (-CF3) : Highly electronegative and lipophilic, often used to enhance metabolic stability but may increase steric hindrance .
- Hydroxymethyl (-CH2OH) : Polar group that improves aqueous solubility but reduces membrane permeability .
Biological Activity
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both piperidine and pyridine rings, along with a fluoromethyl substituent. This unique structural composition lends itself to various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has shown potential in modulating receptor-ligand interactions and enzyme inhibition, making it a candidate for further research in therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 196.23 g/mol. The presence of the fluoromethyl group is significant as it enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The fluoromethyl group can enhance binding affinity to these targets, while the piperidine and pyridine rings provide structural stability. This interaction can lead to modulation of various biological pathways, contributing to its pharmacological effects.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been explored as an inhibitor in various biological pathways, particularly those involving key enzymes.
- CNS Disorders : It serves as a building block for synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
- Receptor-Ligand Interactions : Studies have focused on its role in receptor-ligand interactions, particularly concerning transient receptor potential (TRP) channels, which are implicated in pain and inflammation pathways .
Table 1: Summary of Biological Activities
Detailed Findings
- Enzyme Interaction : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, thus impacting cellular functions and signaling pathways.
- Central Nervous System Applications : The compound has been utilized in the development of novel therapeutics aimed at addressing neurological disorders. Its ability to penetrate the blood-brain barrier enhances its potential utility in CNS-targeted therapies.
- TRPV1 Modulation : Research indicates that compounds similar to this compound exhibit varying affinities for human TRPV1 receptors compared to rodent models, highlighting its specificity and potential therapeutic applications in human medicine .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling a fluoromethyl-substituted piperidine with a halogenated pyridin-3-amine precursor. For example, catalytic hydrogenation (e.g., Pd/C in methanol) may reduce nitro intermediates to amines, as seen in analogous difluoromethoxy pyridine syntheses . Optimization could include solvent selection (polar aprotic vs. protic), temperature control (e.g., 35°C for coupling reactions ), and catalyst screening (e.g., copper bromide for amine coupling ).
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C/¹⁹F NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements, as demonstrated for related piperidinyl-pyridine ligands in structural databases . For fluorinated analogs, ¹⁹F NMR is critical to assess fluoromethyl group integrity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Target engagement assays (e.g., kinase inhibition or GPCR binding) using fluorometric or radiometric readouts. Compare results to structurally similar compounds, such as piperidinyl-pyridine derivatives with documented biological interactions . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against off-target receptors are essential.
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced target affinity?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. The ICReDD framework combines computational reaction path searches with experimental validation to optimize regioselectivity and minimize side products . Molecular docking studies can prioritize fluoromethyl-piperidine conformers with optimal target binding, as seen in ligand-receptor complexes .
Q. How do stereochemical variations impact biological activity, and how can enantiomers be resolved?
- Methodology : Chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers, as applied to pyrrolidinyl-pyridine analogs . Biological assays comparing enantiomeric pairs can reveal stereospecific activity. For example, (R)- and (S)-configured fluoromethyl groups may exhibit divergent pharmacokinetic profiles due to metabolic stability differences.
Q. What strategies address discrepancies in solubility or bioavailability data across studies?
- Methodology :
- Solubility : Use log P predictions (e.g., XLogP3) and experimental validation in buffers (PBS, DMSO) to identify formulation issues. For fluorinated compounds, solubility may vary with fluoromethyl group orientation .
- Bioavailability : Apply in vitro permeability assays (Caco-2, PAMPA) and compare with in vivo PK data. Structural analogs with improved bioavailability often feature hydrophilic substituents (e.g., morpholine rings) .
Q. How can reaction scalability challenges be mitigated during process development?
- Methodology : Use flow chemistry to control exothermic reactions (e.g., fluoromethylation). Membrane separation technologies (nanofiltration) can purify intermediates, as classified in chemical engineering frameworks . Reaction calorimetry and PAT (Process Analytical Technology) tools ensure reproducibility at scale.
Data Analysis and Optimization
Q. What analytical techniques resolve ambiguities in fluoromethyl group stability under physiological conditions?
- Methodology :
- Stability Studies : LC-MS/MS monitors degradation products in simulated gastric fluid (SGF) or plasma.
- Isotopic Labeling : ¹⁸F-labeled analogs track metabolic pathways via PET imaging .
Q. How can contradictory SAR (Structure-Activity Relationship) data be reconciled across research groups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
